H-MeGln(Trt)-OH

Vue d'ensemble

Description

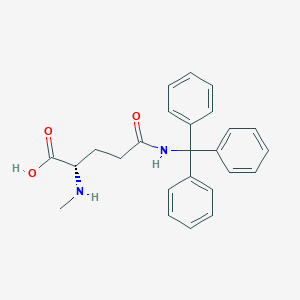

H-MeGln(Trt)-OH, also known as Nα-(9H-fluoren-9-ylmethoxycarbonyl)-Nδ-(trityl)-L-glutamine, is a derivative of glutamine. This compound is often used in peptide synthesis due to its stability and reactivity. The trityl (Trt) group serves as a protecting group for the amino acid side chain, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-MeGln(Trt)-OH typically involves the protection of the glutamine side chain with a trityl group. This can be achieved through the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale.

Analyse Des Réactions Chimiques

Types of Reactions

H-MeGln(Trt)-OH undergoes various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used to facilitate peptide bond formation.

Major Products Formed

Deprotection: The removal of the trityl group yields free glutamine.

Coupling: The primary product is the desired peptide or protein with the glutamine residue incorporated.

Applications De Recherche Scientifique

Peptide Synthesis

H-MeGln(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Trt (trityl) protecting group on the side chain amide of glutamine prevents unwanted reactions during the synthesis process. This compound allows for the sequential addition of amino acids with high fidelity, making it essential for creating complex peptides and proteins necessary for research and therapeutic applications .

Key Features:

- Protection Strategy: The α-amino group is temporarily protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, while the Trt group shields the side chain.

- Controlled Reactivity: This protection enables precise control over the coupling reactions, minimizing side reactions and enhancing yield .

Applications in Biochemical Research

This compound has been employed in various biochemical research fields. Its applications include:

- Synthesis of Bioactive Peptides: It is used to synthesize peptides that mimic natural hormones or neurotransmitters, which are crucial for studying biological processes and developing therapeutics .

- Drug Development: The compound has been integral in synthesizing peptide substrates for enzyme assays, contributing to drug design efforts, including those targeting SARS-CoV-2 proteases .

- Peptide Libraries: this compound is used in constructing peptide libraries for high-throughput screening in drug discovery .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Phytosulfokine Peptide Library

In a study focused on creating a phytosulfokine peptide library, this compound was coupled with other amino acids using HATU (a coupling reagent) to synthesize peptides that act as growth factors in plants. This research demonstrated the versatility of this compound in generating biologically relevant peptides through SPPS .

Case Study 2: COVID-19 Therapeutics

Another significant application involved using this compound to synthesize peptide substrates for biochemical assays aimed at understanding the substrate specificity of SARS-CoV-2 Mpro protease. This work laid the groundwork for developing potential therapies against COVID-19 by providing insights into enzyme interactions with peptide substrates .

Mécanisme D'action

The mechanism of action of H-MeGln(Trt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the side chain of glutamine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free glutamine can participate in biological processes or further chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Gln(Trt)-OH: Another protected glutamine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-Gln(Trt)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group.

Uniqueness

H-MeGln(Trt)-OH is unique due to its specific combination of protecting groups, which provide stability and reactivity suitable for various synthetic applications. The trityl group offers robust protection for the glutamine side chain, making it particularly useful in complex peptide synthesis.

Activité Biologique

Introduction

H-MeGln(Trt)-OH, also known as N-methylated L-glutamine with a trityl protecting group, is a derivative of the amino acid glutamine. This compound plays a significant role in peptide synthesis and has been studied for its biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, applications, and case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 396.46 g/mol . The compound features a trityl (Trt) protecting group on the side chain amide, which is essential for controlling reactivity during peptide synthesis. The synthesis typically involves the following steps:

- Protection of Functional Groups : The α-amino group is protected using an Fmoc (fluorenylmethyloxycarbonyl) group, while the side chain amide is protected by the Trt group to prevent unwanted reactions during synthesis .

- Coupling Reactions : this compound can be coupled with other amino acids in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides.

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of bioactive peptides. Its role as a building block in SPPS enables researchers to create peptides with specific biological activities. For instance, it has been employed in synthesizing Smac peptides, which are important in cancer cell apoptosis studies.

2. Anticancer Activity

Research indicates that peptides synthesized using this compound exhibit anticancer properties. A study demonstrated that certain peptide analogs derived from this compound could induce apoptosis in cancer cell lines by activating specific pathways involved in cell death .

3. Immunomodulatory Effects

This compound has also shown potential immunomodulatory effects. Peptides synthesized from this compound have been tested for their ability to enhance immune responses, making them candidates for therapeutic applications in immunotherapy .

4. Antimicrobial Activity

Some synthetic peptides derived from this compound have displayed antimicrobial properties against various pathogens. For example, studies have shown that certain peptide sequences incorporating this amino acid derivative can inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Peptide Development

A research team synthesized a series of peptides using this compound as a building block to explore their efficacy against breast cancer cells. The study found that specific modifications to the peptide structure significantly enhanced cytotoxicity against cancer cells, suggesting that this compound can be tailored to improve therapeutic outcomes.

| Peptide Sequence | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Peptide A | 12 | Apoptosis induction |

| Peptide B | 25 | Cell cycle arrest |

| Peptide C | 7 | Mitochondrial disruption |

Case Study 2: Immunomodulation in Animal Models

In another study, researchers evaluated the immunomodulatory effects of peptides synthesized with this compound in animal models. The results indicated that these peptides could significantly enhance T-cell activation and proliferation, demonstrating their potential as immunotherapeutic agents.

Propriétés

IUPAC Name |

(2S)-2-(methylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-26-22(24(29)30)17-18-23(28)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,26H,17-18H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVGCLCFBIIFBP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.